molecular formula C15H22N2O4 B15306053 tert-Butyl 4-(2-(furan-2-yl)-2-oxoethyl)piperazine-1-carboxylate

tert-Butyl 4-(2-(furan-2-yl)-2-oxoethyl)piperazine-1-carboxylate

Cat. No.: B15306053
M. Wt: 294.35 g/mol
InChI Key: FIVMPIAHTALPEZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl 4-(2-(furan-2-yl)-2-oxoethyl)piperazine-1-carboxylate is a complex organic compound that features a piperazine ring substituted with a furan-2-yl group and a tert-butyl ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 4-(2-(furan-2-yl)-2-oxoethyl)piperazine-1-carboxylate typically involves the reaction of piperazine with furan-2-carbaldehyde under controlled conditions. The reaction is often carried out in the presence of a base, such as sodium hydride, and a solvent like dimethylformamide. The resulting intermediate is then reacted with tert-butyl chloroformate to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the compound’s purity.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 4-(2-(furan-2-yl)-2-oxoethyl)piperazine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The carbonyl group can be reduced to form alcohol derivatives.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted piperazine derivatives.

Scientific Research Applications

Chemistry

In chemistry, tert-Butyl 4-(2-(furan-2-yl)-2-oxoethyl)piperazine-1-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery.

Biology

In biological research, this compound is studied for its potential as a pharmacophore in the development of new therapeutic agents. Its ability to interact with biological targets makes it a valuable tool in medicinal chemistry.

Medicine

In medicine, derivatives of this compound are explored for their potential therapeutic effects. They may exhibit activity against various diseases, including cancer and neurological disorders.

Industry

In the industrial sector, this compound is used in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of tert-Butyl 4-(2-(furan-2-yl)-2-oxoethyl)piperazine-1-carboxylate involves its interaction with specific molecular targets. The furan ring and piperazine moiety can form hydrogen bonds and hydrophobic interactions with proteins, enzymes, or receptors. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl 4-(2-(furan-2-yl)-2-hydroxyethyl)piperazine-1-carboxylate
  • tert-Butyl 4-(2-(furan-2-yl)-2-methoxyethyl)piperazine-1-carboxylate

Uniqueness

tert-Butyl 4-(2-(furan-2-yl)-2-oxoethyl)piperazine-1-carboxylate is unique due to the presence of the oxoethyl group, which imparts distinct reactivity and biological activity compared to its analogs. This uniqueness makes it a valuable compound for various scientific and industrial applications.

Properties

Molecular Formula

C15H22N2O4

Molecular Weight

294.35 g/mol

IUPAC Name

tert-butyl 4-[2-(furan-2-yl)-2-oxoethyl]piperazine-1-carboxylate

InChI

InChI=1S/C15H22N2O4/c1-15(2,3)21-14(19)17-8-6-16(7-9-17)11-12(18)13-5-4-10-20-13/h4-5,10H,6-9,11H2,1-3H3

InChI Key

FIVMPIAHTALPEZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)CC(=O)C2=CC=CO2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.